molecular formula C11H26N2OS2 B14317813 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol CAS No. 106047-72-7

2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol

Cat. No.: B14317813
CAS No.: 106047-72-7
M. Wt: 266.5 g/mol
InChI Key: FSTWNAQIPNUZJT-UHFFFAOYSA-N
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Description

2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol is an organic compound that features both alcohol and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol typically involves the reaction of 2-methyl-2-sulfanylpropylamine with an appropriate precursor that introduces the 2,3-dihydroxypropyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce simpler alcohols or amines.

Scientific Research Applications

2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The alcohol and amine groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino alcohols and thiol-containing molecules, such as:

  • 2-Amino-2-methylpropan-1-ol
  • 2-Mercaptoethanol
  • 2-Aminoethanethiol

Uniqueness

What sets 2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol apart is its combination of both amine and thiol groups, which can provide unique reactivity and interactions compared to other similar compounds.

Properties

CAS No.

106047-72-7

Molecular Formula

C11H26N2OS2

Molecular Weight

266.5 g/mol

IUPAC Name

2,3-bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol

InChI

InChI=1S/C11H26N2OS2/c1-10(2,15)7-12-5-9(6-14)13-8-11(3,4)16/h9,12-16H,5-8H2,1-4H3

InChI Key

FSTWNAQIPNUZJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC(CO)NCC(C)(C)S)S

Origin of Product

United States

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